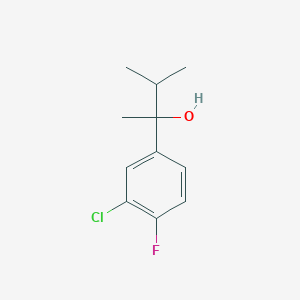

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol

Description

Chemical Structure and Properties 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol (CAS: 1379366-86-5) is a halogenated secondary alcohol with the molecular formula C₁₀H₁₂ClFO and a molar mass of 202.65 g/mol . Its structure comprises a branched butan-2-ol backbone substituted with a 3-chloro-4-fluorophenyl group and a methyl group at the 3-position.

Its discontinued status may relate to challenges in synthesis, regulatory constraints, or reduced demand compared to analogs.

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFO/c1-7(2)11(3,14)8-4-5-10(13)9(12)6-8/h4-7,14H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWMDBRGANOORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1=CC(=C(C=C1)F)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chloro or fluoro substituents.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(3-Chloro-4-fluorophenyl)-3-methylbutan-2-one.

Reduction: Formation of 2-(3-Chloro-4-fluorophenyl)-3-methylbutane.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Halogenated Alcohols: Key Physical and Chemical Properties

The following table compares 2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol with two structurally related alcohols from the Kanto Reagents catalog:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | CAS RN |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₂ClFO | 202.65 | Not reported | Not reported | 1379366-86-5 |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | 0.824 | 115-18-4 |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | 0.84 | 556-82-1 |

Key Observations :

- Molecular Complexity: The target compound’s larger size and halogenated aromatic system result in a ~2.3× higher molar mass compared to the simpler alkenols .

- Boiling Points: While the target compound’s boiling point is unreported, the alkenols’ lower boiling points (98–140°C) reflect their smaller size and reduced intermolecular forces.

- Polarity: The halogenated phenyl group in the target compound increases its polarity, likely reducing volatility compared to non-aromatic analogs.

Halogenated Aromatic Compounds

2-Fluorophenol (CAS: 367-12-4) This compound shares a fluorinated aromatic ring but lacks the chloro substitution and alcohol branching seen in the target molecule. Its simpler structure (C₆H₅F₀) results in a lower molar mass (112.1 g/mol) and higher volatility (bp: 170°C) .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Though structurally distinct (pyrazole core with sulfanyl and trifluoromethyl groups), this compound highlights the impact of multiple halogen substitutions on electronic properties. The trifluoromethyl group strongly withdraws electrons, contrasting with the target compound’s mixed chloro-fluoro effects .

Functional Group Influence on Reactivity

- Alcohol Branching : The tertiary alcohol in the target compound reduces nucleophilicity compared to primary alcohols like 3-Methyl-2-buten-1-ol, which may undergo oxidation more readily .

- Halogen Effects: The 3-chloro-4-fluoro substitution pattern creates a unique electronic environment.

Research Implications and Challenges

- Synthesis : The discontinued status of this compound may reflect difficulties in regioselective halogenation or purification of branched alcohols.

Biological Activity

2-(3-Chloro-4-fluorophenyl)-3-methyl-butan-2-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a chloro and fluorine substitution on the phenyl ring, which may enhance its biological activity. The molecular formula is with a molecular weight of approximately 231.69 g/mol. The presence of these halogen atoms is believed to influence the compound's interaction with biological targets, potentially increasing binding affinity and specificity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to traditional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. Notably, it has shown potent antiproliferative effects in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's ability to induce apoptosis and inhibit cell proliferation is attributed to its interaction with tubulin, leading to destabilization of microtubules.

Table 2: Antiproliferative Effects in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.2 | Tubulin destabilization |

| HT-29 | 4.8 | Apoptosis induction |

| A549 | 6.1 | Cell cycle arrest |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as tyrosinase, which is vital for melanin production.

- Microtubule Disruption : By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Mechanisms : Its structural features allow it to penetrate bacterial membranes effectively, disrupting cellular processes.

Study on Anticancer Activity

In a recent study published in MDPI, researchers evaluated the antiproliferative effects of several compounds similar to this compound on MCF-7 cells. The study found that the compound significantly inhibited cell growth at low concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .

Investigation of Antimicrobial Effects

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited stronger antibacterial activity than several commercially available antibiotics, highlighting its potential for treating resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.